4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 403990-81-8
VCID: VC2003435
InChI: InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
SMILES: CCN1C(=NNC1=S)COC2=CC=CC=C2C
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 403990-81-8

Cat. No.: VC2003435

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 403990-81-8

Specification

CAS No. 403990-81-8
Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
Standard InChI Key SKWYYPGBQTZOQF-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)COC2=CC=CC=C2C
Canonical SMILES CCN1C(=NNC1=S)COC2=CC=CC=C2C

Introduction

Chemical Properties and Structure

Physical Properties

4-Ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, with the CAS number 403990-81-8, is a heterocyclic compound characterized by its triazole core structure. The compound has a molecular formula of C₁₂H₁₅N₃OS and a molecular weight of 249.34 g/mol . Based on available data, the compound is typically obtained as a solid at room temperature with a purity of 95% in commercial preparations .

Synthesis Methods

Modern Synthetic Approaches

Recent advances in synthetic methodologies have introduced more efficient and environmentally friendly approaches to 1,2,4-triazole derivatives that could potentially be applied to the synthesis of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol.

One notable modern approach involves the use of metal-free oxidative cyclization reactions. For example, the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source has been reported as an efficient method for synthesizing 3-trifluoromethyl-1,2,4-triazoles . This methodology could potentially be adapted for the synthesis of our target compound with appropriate modifications.

Another innovative approach uses hydrazonoyl chlorides and N-methylimidazole in a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles . This method proceeds through nucleophilic substitution followed by an unusual formal [3+2] cycloaddition, resulting in structurally diverse 1,2,4-triazoles in yields ranging from 71% to 96% .

A green chemistry approach involves the synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines using K₂CO₃ as an effective base in a one-pot reaction with thiourea, dimethyl sulfate, and different hydrazides . This method produces 1,2,4-triazole derivatives under moderate conditions and adheres to green chemistry principles, with products separated in 83-95% yields without additional purification .

For the specific synthesis of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, a potential route could involve initial formation of an appropriate ethyl-substituted hydrazine derivative, followed by reaction with 2-methylphenoxyacetic acid or its derivatives, and subsequent cyclization with a suitable sulfur source to form the triazole ring with the thiol functionality.

Reactivity and Chemical Behavior

Common Reactions

The reactivity of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is largely determined by its functional groups, particularly the thiol group at the 3-position and the triazole ring system. These structural features allow for various chemical transformations that can be utilized in further functionalization or in understanding the compound's biological interactions.

The thiol group (-SH) is a significant nucleophilic center that can participate in various reactions. It readily undergoes alkylation with alkyl halides to form thioethers, providing a versatile route for further functionalization. This reactivity is commonly employed in the synthesis of derivatives with enhanced properties or activities. Additionally, thiols can be oxidized to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids depending on the oxidizing agent and conditions, expanding the range of possible transformations .

Another important aspect of the thiol group's reactivity is its ability to coordinate with various metal ions. This property makes these compounds potentially useful as ligands in coordination chemistry, with applications in catalysis or material science. The nucleophilic character of thiols also allows them to participate in addition reactions with unsaturated compounds such as alkenes, alkynes, or carbonyl compounds, further expanding their synthetic utility .

The triazole ring itself contributes significantly to the compound's reactivity profile. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing intermolecular interactions that may be important for crystal packing or biological interactions. These nitrogen atoms can also coordinate with metal ions, potentially forming stable complexes with unique properties. Furthermore, the triazole ring can undergo various electrophilic and nucleophilic substitution reactions depending on the reaction conditions and reagents, allowing for further modifications at different positions of the ring .

Biological Activity and Applications

Other Biological Activities

Beyond antimicrobial properties, 1,2,4-triazole derivatives have demonstrated a wide range of biological activities that might also be relevant for 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The versatility of the 1,2,4-triazole scaffold in biological systems is evident from the numerous activities reported for compounds containing this core structure.

Research on 1,2,4-triazole derivatives has revealed potential applications in anticancer therapy, with some derivatives showing effects on cancer cell migration and growth of various cancer types, including melanoma and breast cancer . The mechanisms may involve interactions with specific enzymes or receptors involved in cell proliferation and survival. The ability of these compounds to modulate cellular signaling pathways makes them interesting candidates for anticancer drug development.

Anti-inflammatory and analgesic effects have also been reported for various 1,2,4-triazole derivatives, potentially through modulation of inflammatory mediators or pain signaling pathways . These activities could be particularly relevant for conditions characterized by chronic inflammation or pain. Some compounds in this class have shown anticonvulsant activity in seizure models, suggesting potential applications in the treatment of epilepsy and related disorders .

The thiol group in 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol may contribute to antioxidant activity through radical scavenging or metal chelation mechanisms. This property could be valuable in preventing oxidative stress-related cellular damage, which is implicated in various pathological conditions including neurodegenerative disorders, cardiovascular diseases, and aging .

Comparison with Related Compounds

4-Ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol belongs to a broader family of 1,2,4-triazole-3-thiol derivatives. Comparing this compound with structurally related analogues can provide insights into how subtle structural changes affect properties and activities, which is valuable for understanding structure-activity relationships and for designing compounds with optimized properties.

Table 2: Comparison of 4-Ethyl-5-[(2-Methylphenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol with Related Compounds

CompoundStructural DifferenceMolecular Weight (g/mol)Notable Properties/ActivitiesReference
4-Ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolReference compound249.34See sections above
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolMethyl group at 4-position of phenoxy ring instead of 2-position249.34Similar physical properties predicted
4-Ethyl-5-[(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiolMethyl group at 3-position of phenoxy ring; ethyl linker instead of methyl263.36Different spatial arrangement may affect binding properties
4-Ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolEthyl group at 4-position of phenoxy ring instead of methyl at 2-position263.36Increased lipophilicity due to additional carbon
4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiolMethyl instead of ethyl at 4-position; different connectivity between triazole and phenoxy249.33Different spatial arrangement
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolDirect phenyl connection without methoxy linker219.31More rigid structure; potentially different biological activity
5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiolNo substituent at 4-position; methyl at 4-position of phenoxy221.28Potentially different physicochemical properties

The structural variations among these compounds primarily involve changes in the position of substituents on the phenoxy ring, alterations in the nature of the 4-substituent on the triazole ring, and modifications in the linker between the triazole and phenoxy group. These structural differences, though sometimes subtle, can significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, and acid-base characteristics, which in turn can affect their pharmacokinetic profiles and interactions with biological targets.

The position of the methyl group on the phenoxy ring (2-, 3-, or 4-position) can alter the steric environment around the molecule, potentially affecting how it interacts with receptors or enzyme binding sites. The nature of the 4-substituent on the triazole ring (ethyl vs. methyl or other groups) can influence the compound's electronic properties and lipophilicity, which are important factors in determining biological activity and pharmacokinetic behavior.

Different linkers between the triazole and phenoxy group (direct bond, methylene, or substituted methylene) change the spatial arrangement and flexibility of the molecule, which can significantly impact how the compound fits into binding pockets of target proteins or enzymes.

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